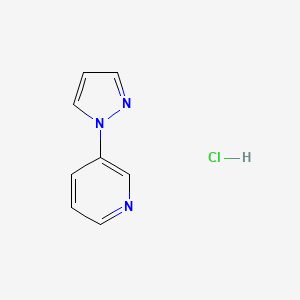
3-(1H-pyrazol-1-yl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring
作用机制
Target of Action
Pyrazole-based compounds are known to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression and cellular proliferation .
Mode of Action
It is known that the addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may affect a variety of biochemical pathways related to these diseases.
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that these compounds may have significant molecular and cellular effects related to these diseases.
生化分析
Biochemical Properties
It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazolopyridine compound .
Cellular Effects
Related pyrazolopyridine compounds have been shown to exhibit antileishmanial and antimalarial activities . These effects are likely due to the compound’s interactions with cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of pyrazolopyridines can vary depending on the specific structure and substituents of the compound .
Dosage Effects in Animal Models
Related pyrazolopyridine compounds have been shown to exhibit dose-dependent effects in animal models .
Metabolic Pathways
It is known that pyrazolopyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Related pyrazolopyridine compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related pyrazolopyridine compounds have been shown to localize to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane, leading to the formation of the pyrazole ring . Another approach involves the reaction of imidazole with cyanamide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making the process more cost-effective and scalable.
化学反应分析
Types of Reactions
3-(1H-pyrazol-1-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a wide range of functionalized pyrazole-pyridine compounds.
科学研究应用
3-(1H-pyrazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 3-(1H-pyrazol-3-yl)pyridine
- 1H-pyrazole-1-carboxamidine hydrochloride
Uniqueness
3-(1H-pyrazol-1-yl)pyridine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-pyrazol-1-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h1-7H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATGLSWOUYLDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966653.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)
![1-Acetyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B2966655.png)
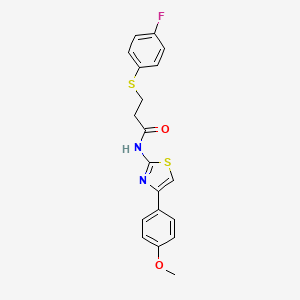
![Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
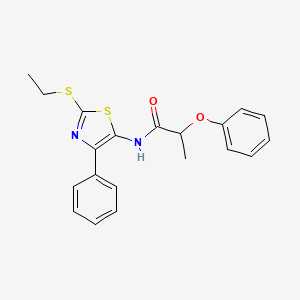
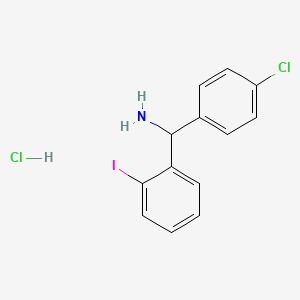
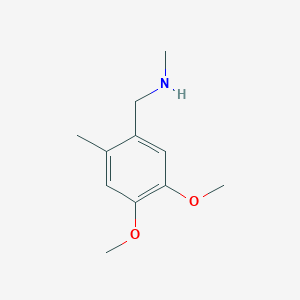
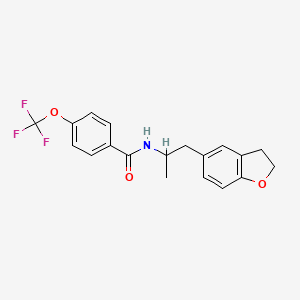
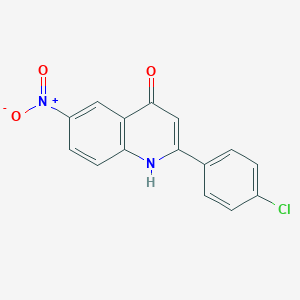
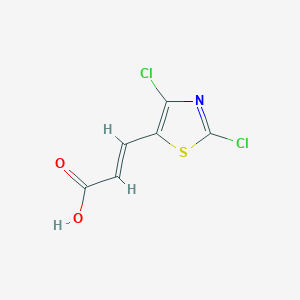
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
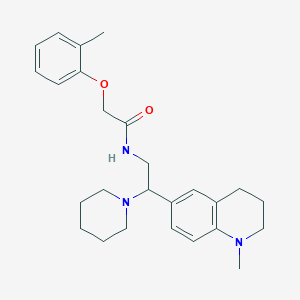
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)
